1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene
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Overview
Description
1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and methoxyethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene typically involves the introduction of the methoxyethoxy group to a pre-functionalized benzene ring. One common method is through a nucleophilic substitution reaction where a suitable precursor, such as 1,4-dichloro-2-fluoro-3-nitrobenzene, is reacted with 2-methoxyethanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present in a precursor, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation of the methoxyethoxy group would produce an aldehyde or carboxylic acid.
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-fluoro-3-(2-ethoxyethoxy)benzene
- 1,4-Dichloro-2-fluoro-3-(2-methoxypropoxy)benzene
- 1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene
Uniqueness
This compound is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO2/c1-13-4-5-14-9-7(11)3-2-6(10)8(9)12/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKOTZUDNCCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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